Cas no 2034254-82-3 (N-({[2,3'-bifuran]-5-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide)

N-({[2,3'-bifuran]-5-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a bifuran-based compound featuring a reactive N-hydroxysuccinimide (NHS) ester moiety. This structure enables efficient conjugation with primary amines, making it valuable for bioconjugation and crosslinking applications. The bifuran core contributes to enhanced stability and potential electronic properties, while the NHS ester ensures high reactivity under mild aqueous conditions. Its well-defined molecular architecture allows for precise functionalization of biomolecules, such as proteins or peptides, facilitating applications in probe labeling, drug delivery, and material science. The compound’s purity and consistent reactivity profile make it suitable for research requiring reliable and reproducible covalent modifications.
N-({[2,3'-bifuran]-5-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide structure
2034254-82-3 structure
Product name:N-({[2,3'-bifuran]-5-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
CAS No:2034254-82-3
MF:C15H14N2O5
MW:302.282063961029
CID:5334064

N-({[2,3'-bifuran]-5-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
    • 2-(2,5-dioxopyrrolidin-1-yl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]acetamide
    • N-({[2,3'-bifuran]-5-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
    • Inchi: 1S/C15H14N2O5/c18-13(8-17-14(19)3-4-15(17)20)16-7-11-1-2-12(22-11)10-5-6-21-9-10/h1-2,5-6,9H,3-4,7-8H2,(H,16,18)
    • InChI Key: DULDHVRVSCTEFP-UHFFFAOYSA-N
    • SMILES: O1C(C2=COC=C2)=CC=C1CNC(CN1C(CCC1=O)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 451
  • XLogP3: -0.2
  • Topological Polar Surface Area: 92.8

N-({[2,3'-bifuran]-5-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6516-1612-30mg
N-({[2,3'-bifuran]-5-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
2034254-82-3
30mg
$119.0 2023-09-08
Life Chemicals
F6516-1612-100mg
N-({[2,3'-bifuran]-5-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
2034254-82-3
100mg
$248.0 2023-09-08
Life Chemicals
F6516-1612-10mg
N-({[2,3'-bifuran]-5-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
2034254-82-3
10mg
$79.0 2023-09-08
Life Chemicals
F6516-1612-4mg
N-({[2,3'-bifuran]-5-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
2034254-82-3
4mg
$66.0 2023-09-08
Life Chemicals
F6516-1612-15mg
N-({[2,3'-bifuran]-5-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
2034254-82-3
15mg
$89.0 2023-09-08
Life Chemicals
F6516-1612-20mg
N-({[2,3'-bifuran]-5-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
2034254-82-3
20mg
$99.0 2023-09-08
Life Chemicals
F6516-1612-5μmol
N-({[2,3'-bifuran]-5-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
2034254-82-3
5μmol
$63.0 2023-09-08
Life Chemicals
F6516-1612-75mg
N-({[2,3'-bifuran]-5-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
2034254-82-3
75mg
$208.0 2023-09-08
Life Chemicals
F6516-1612-2mg
N-({[2,3'-bifuran]-5-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
2034254-82-3
2mg
$59.0 2023-09-08
Life Chemicals
F6516-1612-5mg
N-({[2,3'-bifuran]-5-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
2034254-82-3
5mg
$69.0 2023-09-08

Additional information on N-({[2,3'-bifuran]-5-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

N-({[2,3'-bifuran]-5-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide and CAS No. 2034254-82-3: A Comprehensive Overview

The compound N-({[2,3'-bifuran]-5-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, identified by the CAS number 2034254-82-3, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of a bifuran moiety and a dioxopyrrolidine ring in its structure suggests a high degree of molecular complexity, which may contribute to its distinct pharmacological properties.

Recent studies have highlighted the importance of heterocyclic compounds in drug discovery, particularly those incorporating multiple rings that can interact with biological targets in novel ways. The bifuran component of this compound is known for its ability to engage with various enzymes and receptors, making it a valuable scaffold for medicinal chemists. Additionally, the dioxopyrrolidine moiety has been shown to enhance binding affinity and selectivity, which are critical factors in the development of effective therapeutics.

In the realm of academic research, the synthesis and characterization of this compound have been subjects of intense investigation. The synthetic route involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Researchers have employed advanced techniques such as chromatography and spectroscopy to elucidate the structure and confirm the identity of the compound.

The pharmacological profile of N-({[2,3'-bifuran]-5-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has been explored through both in vitro and in vivo studies. Preliminary findings indicate that it exhibits promising activity against several disease-related targets. For instance, its interaction with specific enzymes has been linked to potential anti-inflammatory and anti-cancer effects. These findings are particularly intriguing given the growing demand for targeted therapies that minimize side effects while maximizing efficacy.

The role of computational chemistry in understanding the behavior of such complex molecules cannot be overstated. Advanced modeling techniques have been utilized to predict the binding modes of this compound with its target proteins. These simulations provide valuable insights into how the molecule interacts at a molecular level, guiding further optimization efforts. The integration of experimental data with computational predictions has become a cornerstone of modern drug discovery, enabling researchers to make more informed decisions about lead optimization.

Industrial applications of this compound are also being explored. Pharmaceutical companies are interested in leveraging its unique properties for the development of new drugs that address unmet medical needs. The versatility of the bifuran-dioxopyrrolidine framework allows for modifications that can fine-tune its pharmacological activity, making it a versatile tool for medicinal chemists.

The regulatory landscape surrounding new chemical entities like N-({[2,3'-bifuran]-5-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is stringent but well-defined. Manufacturers must adhere to rigorous guidelines to ensure safety and efficacy before clinical trials can commence. The journey from laboratory discovery to market approval is long and complex, but it is essential for bringing safe and effective treatments to patients worldwide.

The future prospects for this compound are bright, with ongoing research aimed at expanding its therapeutic potential. Collaborative efforts between academic institutions and industry leaders are crucial for translating laboratory findings into tangible medical benefits. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in addressing complex diseases.

In conclusion, N-({[2,3'-bifuran]-5-yl}methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it a valuable candidate for further research and development. As scientific knowledge continues to evolve, this compound is poised to make meaningful contributions to medicine.

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